Fluorohydroxyacetone

Description

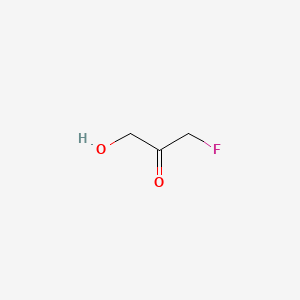

Fluorohydroxyacetone (3-Fluoro-1-hydroxypropan-2-one) is a halogenated derivative of hydroxyacetone, characterized by a fluorine atom at the C3 position and a hydroxyl group at the C1 position. It is synthesized via oxidation of 1-benzoyloxy-3-fluoropropan-2-ol, followed by hydrolysis and deketalization steps .

Properties

CAS No. |

62522-70-7 |

|---|---|

Molecular Formula |

C3H5FO2 |

Molecular Weight |

92.07 g/mol |

IUPAC Name |

1-fluoro-3-hydroxypropan-2-one |

InChI |

InChI=1S/C3H5FO2/c4-1-3(6)2-5/h5H,1-2H2 |

InChI Key |

NNYGNUHHXCUDFL-UHFFFAOYSA-N |

SMILES |

C(C(=O)CF)O |

Canonical SMILES |

C(C(=O)CF)O |

Other CAS No. |

62522-70-7 |

Synonyms |

3-fluoro-1-hydroxypropan-2-one fluorohydroxyacetone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloacetone Derivatives

Fluorohydroxyacetone belongs to a family of haloacetones, including 3-chloro- and 3-bromopropan-2-one. Key differences arise from halogen electronegativity and atomic size:

- Reactivity : Fluorine’s high electronegativity enhances the electrophilicity of the carbonyl group in this compound compared to chloro/bromo analogs, influencing its alkylating capacity .

- Biological Activity : In BDF mice, this compound esters exhibit antitumor effects at lower doses (e.g., 1-(4-nitrobenzoyloxy)-3-fluoropropan-2-one at 10 mg/kg) compared to chloro/bromo analogs, which require higher doses for similar efficacy .

- Toxicity : this compound derivatives show reduced systemic toxicity in murine models relative to brominated counterparts, likely due to fluorine’s smaller atomic radius and metabolic stability .

Table 1: Comparison of Haloacetone Derivatives

Dihydroxyacetone (DHA)

Dihydroxyacetone (1,3-dihydroxypropan-2-one) is a triose sugar lacking halogen substituents. Key contrasts include:

- Chemical Functionality : DHA’s two hydroxyl groups make it highly hydrophilic, whereas this compound’s fluorine enhances lipophilicity, impacting membrane permeability .

- Applications : DHA is widely used in biochemical assays (e.g., DHAP detection in glycolysis ), whereas this compound is studied for targeted alkylation in cancer therapy .

Hexafluoroacetone (HFA)

Hexafluoroacetone (1,1,1,3,3,3-hexafluoro-2-propanone) is a fully fluorinated ketone with distinct properties:

- Synthesis : Produced via fluorination of acetone or ketone precursors, contrasting with this compound’s oxidation-based synthesis .

- Reactivity : HFA’s electron-withdrawing trifluoromethyl groups render it a strong Lewis acid, useful in polymer synthesis, whereas this compound’s reactivity is tailored for biomolecular alkylation .

- Hazards : HFA is highly toxic (causes pulmonary edema ), while this compound’s esters show selective cytotoxicity, sparing healthy tissues at therapeutic doses .

Fluoroacetamide

Fluoroacetamide (2-fluoroacetamide) is an amide derivative with a fluorine adjacent to a carbonyl group:

- Metabolic Fate : Fluoroacetamide is metabolized to fluoroacetate, a potent inhibitor of aconitase in the Krebs cycle, whereas this compound acts via membrane alkylation, avoiding direct interference with central metabolism .

- Toxicity : Fluoroacetamide’s systemic toxicity (LD₅₀ < 5 mg/kg in rodents) far exceeds this compound’s localized effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.